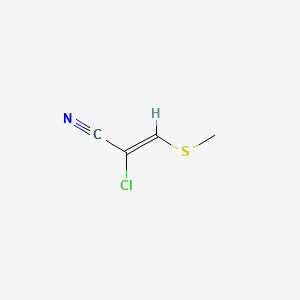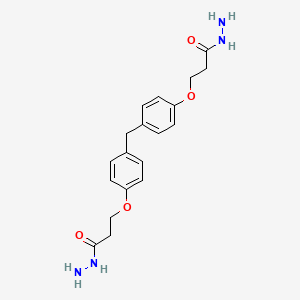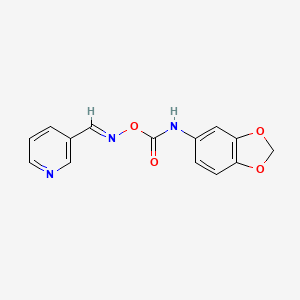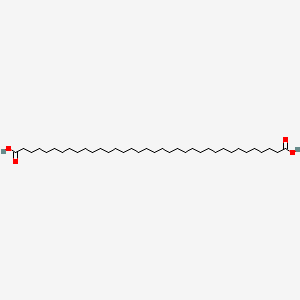
Hexatriacontanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexatriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C36H70O4 It is a saturated fatty acid with 36 carbon atoms and two carboxyl groups at each end of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexatriacontanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, the oxidation of hexatriacontane, a 36-carbon alkane, can yield this compound. This process typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of long-chain alkanes or fatty acids. The process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexatriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can produce the corresponding alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides, followed by reactions with nucleophiles.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Substitution: Acyl chlorides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hexatriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of hexatriacontanedioic acid involves its interaction with cellular membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the carboxyl groups can interact with proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Hexatriacontanedioic acid can be compared with other long-chain dicarboxylic acids, such as octadecanedioic acid (C18H34O4) and eicosanedioic acid (C20H38O4). While these compounds share similar structural features, this compound’s longer chain length imparts unique properties, such as higher melting points and different solubility characteristics. These differences make this compound suitable for specific applications where other dicarboxylic acids may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine. Continued research on this compound may uncover new uses and further our understanding of its properties and mechanisms of action.
Eigenschaften
CAS-Nummer |
4440-60-2 |
|---|---|
Molekularformel |
C36H70O4 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
hexatriacontanedioic acid |
InChI |
InChI=1S/C36H70O4/c37-35(38)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(39)40/h1-34H2,(H,37,38)(H,39,40) |
InChI-Schlüssel |
WDJVPNPSHZTUGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


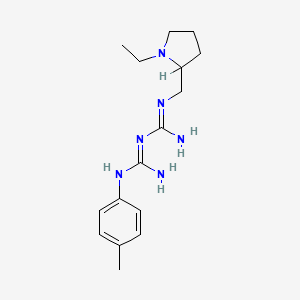
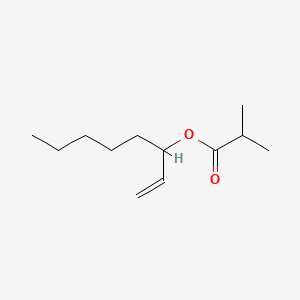
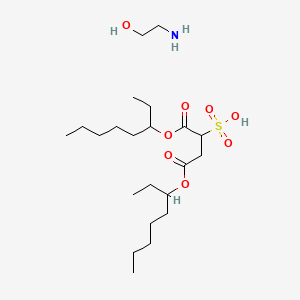

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

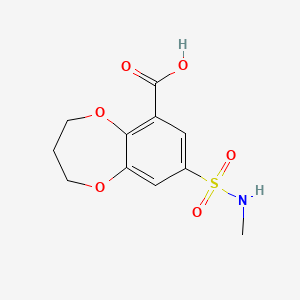
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

